benzyl(cyclobutylmethyl)amine hydrochloride
Description
Benzyl(cyclobutylmethyl)amine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
2742661-02-3 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(cyclobutylmethyl)amine hydrochloride typically involves the reaction of benzylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Benzyl(cyclobutylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Substituted benzyl(cyclobutylmethyl)amine derivatives.
Scientific Research Applications
Benzyl(cyclobutylmethyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl(cyclobutylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites or altering the conformation of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with similar reactivity but lacking the cyclobutylmethyl group.
Cyclobutylmethylamine: Similar structure but without the benzyl group.
N-Benzylcyclobutylamine: A closely related compound with slight structural differences.
Uniqueness
Benzyl(cyclobutylmethyl)amine hydrochloride is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
